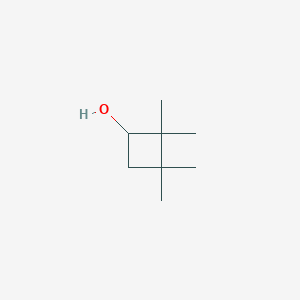
2,2,3,3-Tetramethylcyclobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,3-Tetramethylcyclobutan-1-ol is a chemical compound with the molecular formula C8H16O and a molecular weight of 128.215 .
Molecular Structure Analysis
The InChI code for 2,2,3,3-Tetramethylcyclobutan-1-ol is1S/C8H16O/c1-7(2)5-6(9)8(7,3)4/h6,9H,5H2,1-4H3 . This indicates that the molecule consists of a cyclobutane ring with four methyl groups and one hydroxyl group attached. Physical And Chemical Properties Analysis
2,2,3,3-Tetramethylcyclobutan-1-ol is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Material Applications
2,2,3,3-Tetramethylcyclobutan-1-ol and its derivatives are studied for their applications in the synthesis of polymers and materials. For instance, a derivative, 2,2,4,4-tetramethylcyclobutane-1,3-diol, has been evaluated for use as a monomer in the manufacture of polyesters intended for food contact materials. This compound shows potential due to its migration limits being considered safe for consumer use in specific applications, excluding contact with highly fatty foods and spirits (Flavourings, 2013). Additionally, related cyclobutane derivatives are utilized as building blocks to introduce cyclobutane moieties as spacer units in chemical syntheses, highlighting their versatility in constructing complex molecular architectures (H. Heimgartner & G. Mlostoń, 2004).
Catalysis and Chemical Transformations
Cyclobutane derivatives, including those related to 2,2,3,3-tetramethylcyclobutan-1-ol, find applications in catalysis and as intermediates in novel chemical transformations. For example, certain cyclobutane compounds have been used to synthesize bis-imidazole derivatives and as reagents in metal-free [2+2] cycloaddition reactions, demonstrating their utility in creating functionalized molecules with potential applications in medicinal chemistry and material science (M. Jasiński et al., 2007).
Photochemical Applications
The photochemical properties of cyclobutane derivatives also make them subjects of interest in the study of light-induced chemical reactions. These compounds are involved in [2+2] photocycloadditions, serving as key steps in the synthesis of complex organic structures with high precision in regio- and diastereoselectivity, illustrating their potential in advanced organic synthesis and the development of new photochemical methodologies (Yishu Jiang et al., 2019).
Advanced Organic Synthesis
In advanced organic synthesis, cyclobutane derivatives, such as 2,2,3,3-tetramethylcyclobutan-1-ol, are pivotal in the construction of complex molecules. They serve as key intermediates in multicomponent reactions, demonstrating the breadth of their applications in creating diverse and complex organic molecules. This versatility underscores the value of cyclobutane derivatives in synthetic organic chemistry, enabling the development of novel compounds with potential applications in drug development, materials science, and beyond (M. Pirrung & Jianmei Wang, 2009).
Wirkmechanismus
Safety and Hazards
The safety information for 2,2,3,3-Tetramethylcyclobutan-1-ol indicates that it may be dangerous. The hazard statements include H228 (flammable solid), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures should be taken when handling this compound.
Eigenschaften
IUPAC Name |
2,2,3,3-tetramethylcyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-7(2)5-6(9)8(7,3)4/h6,9H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOATXEXBGJDDBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1(C)C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-(7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)benzoate](/img/structure/B2636817.png)
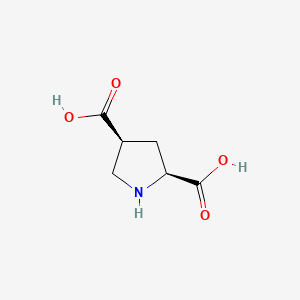
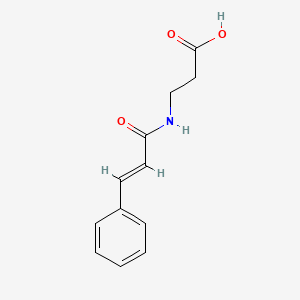
![Methyl (E)-4-[2-(benzimidazol-1-ylmethyl)pyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2636823.png)
![3-chloro-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-4-methoxybenzene-1-sulfonamide](/img/structure/B2636824.png)
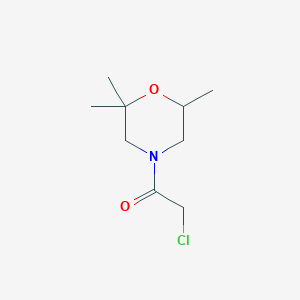

![1-(4-chlorophenyl)-6-((3,5-dimethoxybenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2636829.png)
![N-[(1R,2S)-2-[2-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide](/img/structure/B2636830.png)

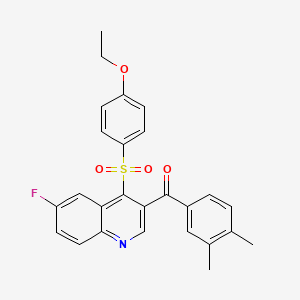
![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]-N'-propylethanediamide](/img/structure/B2636836.png)
![2-((7-acetyl-3-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2636838.png)
